

Physical and chemical properties of N-(3-[2-Furyl]acryloyl)-Gly-L-leucinamide

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Compound of Interest

Compound Name: FA-Gly-Leu-NH₂

Cat. No.: B15565760

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Technical Guide: Properties of N-(3-[2-Furyl]acryloyl)-Peptide Substrates

Important Note: This technical guide focuses on the physical and chemical properties of N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA). Extensive research did not yield specific information on "N-(3-[2-Furyl]acryloyl)-Gly-L-leucinamide" as requested. Given the structural similarities and the frequent appearance of FALGPA in relevant searches, it is highly probable that this is the compound of interest. FALGPA is a well-characterized chromogenic substrate used extensively in collagenase assays.

Overview of N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA)

N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala, commonly known as FALGPA, is a synthetic peptide that serves as a chromogenic substrate for collagenase enzymes.^{[1][2][3]} Its structure is designed to mimic the primary structure of collagen, allowing for specific cleavage by collagenases.^[1] The hydrolysis of the peptide bond between the leucine and glycine residues by collagenase can be monitored spectrophotometrically, making it a valuable tool in enzyme kinetics and inhibitor screening.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of FALGPA.

Table 1: General Properties

Property	Value	Source
Synonyms	FALGPA, N-[3-(2-Furyl)acryloyl]-L-leucyl-glycyl-L-prolyl-L-alanine	
Appearance	White to off-white powder	
Amino Acid Sequence	FA-Leu-Gly-Pro-Ala	

Table 2: Chemical Identifiers

Identifier	Value	Source
CAS Number	78832-65-2	
Molecular Formula	C ₂₃ H ₃₂ N ₄ O ₇	
Molecular Weight	476.52 g/mol	
MDL Number	MFCD00133552	
PubChem Substance ID	329799652	
SMILES String	<chem>CC(C)C--INVALID-LINK--C(=O)NCC(=O)N2CCC[C@H]2C(=O)N--INVALID-LINK--C(O)=O</chem>	
InChI Key	ZLFQNOJSYZSINX-PVJKAEHXSA-N	

Table 3: Physicochemical Data

Property	Value	Source
Purity	>95% by HPLC	
Density	1.269 g/cm ³	
Optimal pH for Hydrolysis	7.4	

Table 4: Storage and Safety Information

Property	Value	Source
Storage Temperature	-20°C	
Storage Class Code	11 - Combustible Solids	
Personal Protective Equipment	Eyeshields, Gloves, Dust mask type N95 (US)	

Experimental Protocols

Enzymatic Assay of Collagenase using FALGPA

This protocol outlines a continuous spectrophotometric rate determination of collagenase activity.

Principle: Collagenase hydrolyzes the Leu-Gly bond of FALGPA. This cleavage causes a decrease in absorbance at 345 nm, which is directly proportional to the enzyme's activity. One unit of collagenase is defined as the amount of enzyme that hydrolyzes 1.0 μ mole of FALGPA per minute at 25°C and pH 7.5 in the presence of calcium ions.

Materials:

- N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA)
- Tricine buffer
- Calcium Chloride (CaCl_2)
- Sodium Chloride (NaCl)
- Collagenase enzyme solution
- Sodium Hydroxide (1 M) and Hydrochloric Acid (1 M) for pH adjustment
- Ultrapure water
- Spectrophotometer with a thermostatted cuvette holder

- Cuvettes

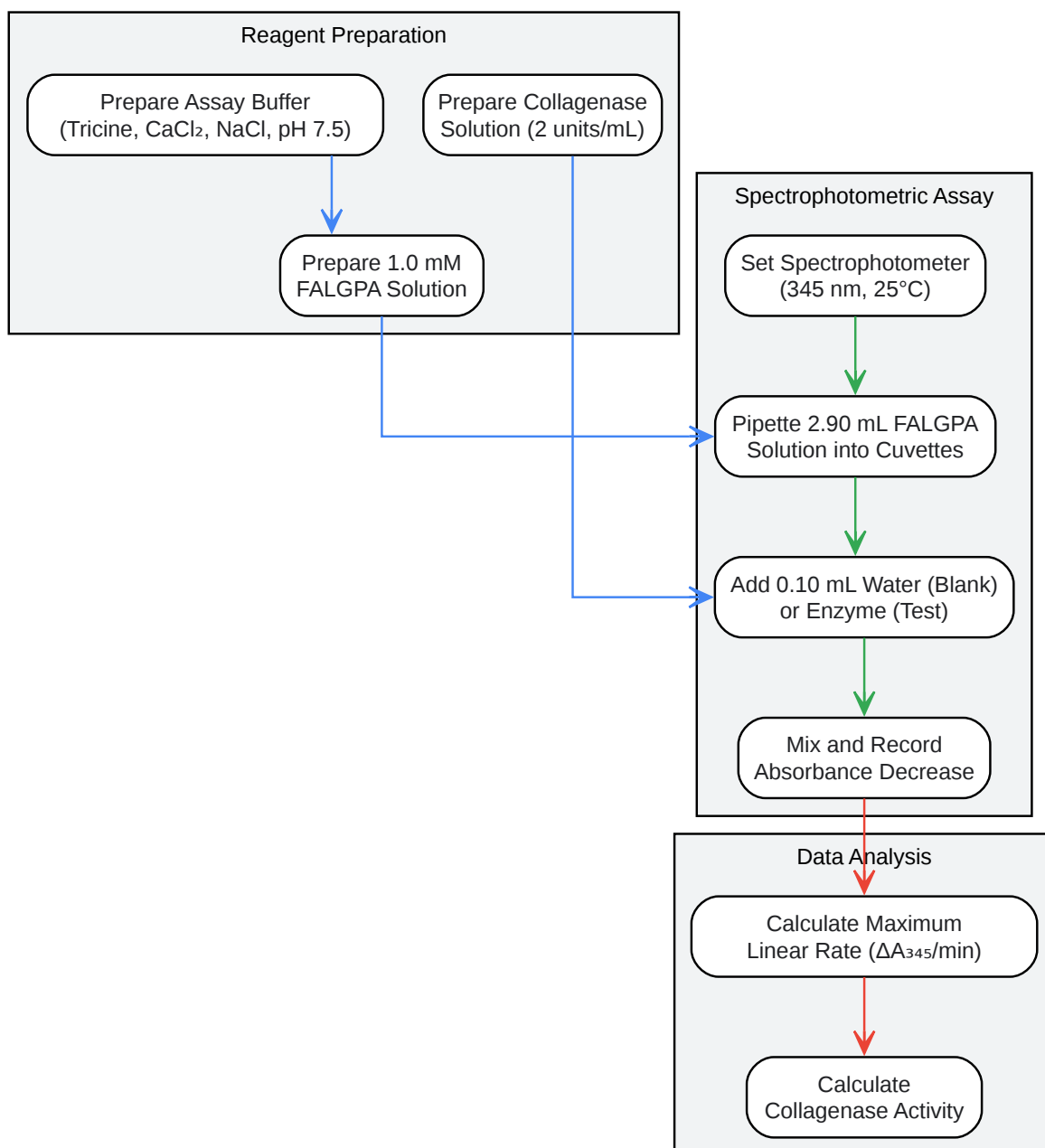
Procedure:

- Reagent Preparation:
 - Assay Buffer: Prepare a solution containing 50 mM Tricine, 10 mM Calcium Chloride, and 400 mM Sodium Chloride. Adjust the pH to 7.5 at 25°C.
 - FALGPA Solution (1.0 mM): Dissolve FALGPA in the Assay Buffer to a final concentration of 1.0 mM. Stir for at least 30 minutes to ensure complete dissolution.
 - Enzyme Solution: Immediately before use, prepare a solution of collagenase in cold (2-8°C) ultrapure water to a concentration of 2 units/mL.
- Assay:
 - Set the spectrophotometer to 345 nm and equilibrate to 25°C.
 - Pipette 2.90 mL of the FALGPA solution into a cuvette for both the blank and the test samples.
 - For the blank, add 0.10 mL of ultrapure water.
 - For the test samples, add 0.10 mL of the Enzyme Solution.
 - Immediately mix by inversion and start recording the decrease in absorbance at 345 nm for approximately 5 minutes.
 - Determine the maximum linear rate ($\Delta A_{345}/\text{minute}$) for both the blank and the test samples.
- Calculations:
 - Calculate the change in absorbance per minute ($\Delta A_{345}/\text{min}$) by subtracting the rate of the blank from the rate of the test sample.

- Use the Beer-Lambert law to calculate the enzyme activity, where the molar extinction coefficient of FALGPA is required.

Visualizations

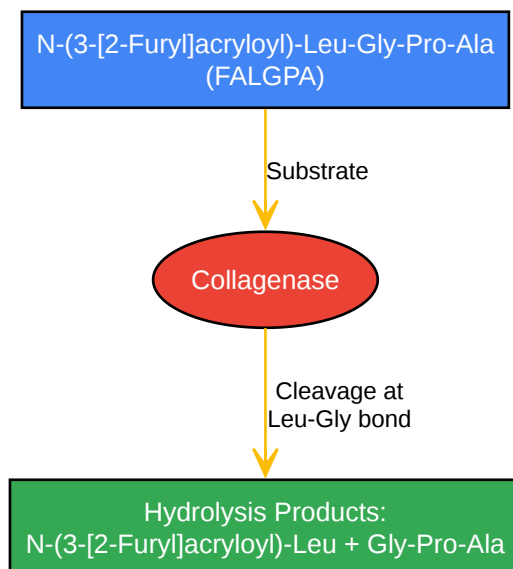
Diagram 1: Experimental Workflow for Collagenase Activity Assay



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Caption: Workflow for the enzymatic assay of collagenase using FALGPA.

Diagram 2: FALGPA Hydrolysis by Collagenase



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Caption: Enzymatic cleavage of FALGPA by collagenase.

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References

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